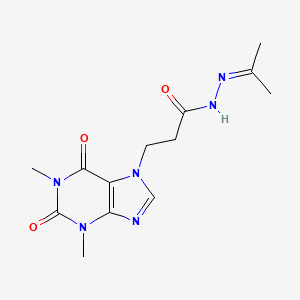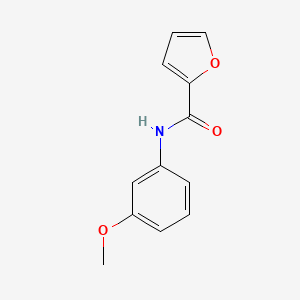![molecular formula C24H22N4O3S B11637623 (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11637623.png)
(3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines elements of thiazole, triazole, and indole, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-propoxyphenyl thiazole and indole derivatives. These intermediates are then subjected to cyclization and condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
(3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.
Properties
Molecular Formula |
C24H22N4O3S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H22N4O3S/c1-3-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14-4-2/h5-12H,3-4,13-14H2,1-2H3/b20-19- |
InChI Key |
MZEVYIBLGROYCH-VXPUYCOJSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCC)S3)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCC)S3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637540.png)
![2-(pentylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637546.png)
![4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11637549.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide](/img/structure/B11637550.png)
![3-benzyl-5-cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637552.png)
![5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637570.png)
![Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637571.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11637581.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11637588.png)
![(2Z)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11637589.png)
![N-{3-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide](/img/structure/B11637607.png)
![2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637615.png)

